Cas no 4316-56-7 ((4-Chlorophenyl)diphenylamine)

(4-Chlorophenyl)diphenylamine is a substituted diphenylamine derivative widely used as an intermediate in organic synthesis and as a stabilizer in polymer applications. Its key advantages include high thermal stability and effectiveness as an antioxidant, making it suitable for use in materials exposed to oxidative degradation. The chlorophenyl group enhances its reactivity in electrophilic substitution reactions, facilitating further functionalization for specialized chemical synthesis. The compound exhibits good solubility in common organic solvents, ensuring ease of handling in industrial processes. Its robust aromatic structure contributes to its utility in high-performance additives, particularly in rubber and plastics, where it helps extend product lifespan under demanding conditions.
(4-Chlorophenyl)diphenylamine structure
(4-Chlorophenyl)diphenylamine structure
Product Name:(4-Chlorophenyl)diphenylamine
CAS No:4316-56-7
MF:C18H14ClN
MW:279.763463497162
CID:44927
PubChem ID:266860
Update Time:2025-11-01

(4-Chlorophenyl)diphenylamine Chemical and Physical Properties

Names and Identifiers

    • (4-Chlorophenyl)diphenylamine
    • (4-CHLOROPHENYL)-DIPHENYLAMINE
    • 4-chloro-N,N-diphenylaniline
    • (p-chlorophenyl)diphenylamine
    • 4-chloranyl-N,N-diphenyl-aniline
    • 4-chloro-N,N-diphenyl-benzenamine
    • diphenyl(p-chlorophenyl)amine
    • N,N-diphenyl-4-chloroaniline
    • Triphenylamine,4-chloro- (6CI,7CI,8CI)
    • NSC 105663
    • NSC105663
    • Benzenamine, 4-chloro-N,N-diphenyl-
    • N16886
    • DTXSID00295833
    • A826191
    • NSC-105663
    • SCHEMBL1133413
    • 4316-56-7
    • Inchi: 1S/C18H14ClN/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H
    • InChI Key: WNMSSOWUFXADRQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)N(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 279.08100
  • Monoisotopic Mass: 279.081
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 3.2A^2

Experimental Properties

  • Density: 1.203
  • Melting Point: 103~107°C
  • Boiling Point: 404.9°Cat760mmHg
  • Flash Point: 198.7°C
  • Refractive Index: 1.651
  • PSA: 3.24000
  • LogP: 5.80980

(4-Chlorophenyl)diphenylamine Customs Data

  • HS CODE:2921420090
  • Customs Data:

    China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

(4-Chlorophenyl)diphenylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1735887-1g
4-Chloro-n,n-diphenylaniline
4316-56-7 98%
1g
¥1722.00 2024-05-13

Additional information on (4-Chlorophenyl)diphenylamine

Introduction to (4-Chlorophenyl)diphenylamine and Its Significance in Modern Chemical Research

Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, (4-Chlorophenyl)diphenylamine, with the CAS number 4316-56-7, stands out due to its unique structural properties and potential applications. This compound, characterized by its chlorophenyl and diphenylamine moieties, has garnered attention in recent years for its versatile reactivity and utility in synthetic chemistry.

The molecular structure of (4-Chlorophenyl)diphenylamine consists of a phenyl ring substituted with a chlorine atom at the fourth position, linked to a diphenylamine group. This configuration imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the chlorine atom enhances its reactivity, allowing for various functionalization strategies that can be exploited in drug discovery and material development.

In the realm of pharmaceutical research, (4-Chlorophenyl)diphenylamine has been explored as a precursor for numerous bioactive compounds. Its ability to undergo nucleophilic substitution reactions makes it particularly useful in constructing heterocyclic frameworks, which are prevalent in many therapeutic agents. Recent studies have highlighted its role in the synthesis of kinase inhibitors, where its diphenylamine moiety contributes to binding affinity and selectivity against target proteins.

One of the most compelling aspects of (4-Chlorophenyl)diphenylamine is its potential in medicinal chemistry. Researchers have leveraged its structural features to develop novel compounds with anti-inflammatory, anticancer, and antimicrobial properties. For instance, derivatives of this compound have shown promise in inhibiting tyrosine kinases, which are crucial targets in oncology. The chlorophenyl group facilitates further modifications, enabling the creation of libraries of compounds for high-throughput screening.

The synthetic methodologies involving (4-Chlorophenyl)diphenylamine have also seen significant advancements. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been employed to introduce diverse functional groups onto its core structure. These techniques have expanded the chemical space accessible through this intermediate, paving the way for innovative drug candidates.

Furthermore, the material science applications of (4-Chlorophenyl)diphenylamine are emerging as an exciting frontier. Its conjugated system and electron-donating properties make it a candidate for organic semiconductors and light-emitting diodes (OLEDs). Researchers are investigating its potential in developing more efficient and sustainable electronic devices by tuning its electronic properties through strategic functionalization.

The environmental impact of utilizing (4-Chlorophenyl)diphenylamine as a building block is also a critical consideration. Efforts are underway to optimize synthetic routes that minimize waste and hazardous byproducts. Green chemistry principles are being applied to develop more sustainable methods for producing this compound, ensuring that its use aligns with global efforts toward environmental stewardship.

In conclusion, (4-Chlorophenyl)diphenylamine (CAS no. 4316-56-7) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features and reactivity make it an invaluable tool in pharmaceutical synthesis, material development, and environmental chemistry. As research continues to uncover new applications for this compound, its importance is likely to grow further, driving innovation and progress in these fields.

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.